molecular formula C13H18Cl2N4O2 B3242916 Tert-butyl 4-(2,5-dichloropyrimidin-4-yl)piperazine-1-carboxylate CAS No. 1538605-50-3

Tert-butyl 4-(2,5-dichloropyrimidin-4-yl)piperazine-1-carboxylate

Cat. No. B3242916
CAS RN: 1538605-50-3
M. Wt: 333.21 g/mol
InChI Key: AHISUPBDCBBEJL-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(2,5-dichloropyrimidin-4-yl)piperazine-1-carboxylate” is a complex organic compound. It contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a piperazine ring, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The dichloropyrimidine ring and the piperazine ring would contribute to the rigidity of the molecule, while the tert-butyl group would add some bulkiness .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-deficient pyrimidine ring and the electron-rich piperazine ring. The dichloro groups on the pyrimidine ring might be susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxylate group and the two nitrogen atoms in the piperazine ring could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 4-(2,5-dichloropyrimidin-4-yl)piperazine-1-carboxylate and its derivatives are synthesized through various chemical reactions. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized via a condensation reaction and characterized using spectroscopic methods like LCMS, NMR, and IR, as well as single crystal XRD data (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Crystal Structure

  • The crystal structure of various tert-butyl piperazine derivatives has been extensively studied. For example, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was examined for its molecular structure, contributing to the understanding of its pharmacological potential (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).

Biological Evaluation

Anticorrosive Properties

  • Tert-butyl piperazine derivatives have been explored for their anticorrosive properties. For instance, the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in acidic environments was investigated, demonstrating significant inhibition efficiency, which is essential for industrial applications (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug molecule, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

The future research directions involving this compound could be vast, ranging from exploring its potential uses in medicinal chemistry, studying its reactivity for various chemical transformations, to investigating its physical and chemical properties for potential material science applications .

properties

IUPAC Name

tert-butyl 4-(2,5-dichloropyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N4O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-9(14)8-16-11(15)17-10/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHISUPBDCBBEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,4,5-trichloropyrimidine (0.475 g, 2.6 mmol) in dry DMF (8.5 mL) was added tert-butyl piperazine-1-carboxylate (0.51 g, 2.7 mmol) followed by DIEA (0.51 mL, 3.1 mmol) at 0° C., and the mixture was stirred for 1 h. LCMS showed the reaction was completed. The reaction was diluted with water (100 mL), and the white solid was filtered. The residue was washed with water and dried to give the title compound (445 mg, 51%) as a white solid. MS (ES+) C13H18Cl2N4O2 requires: 332. found: 333 [M+H]+
Quantity
0.475 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.51 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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